molecular formula C5H12N2O B177293 (3-Aminopyrrolidin-3-yl)methanol CAS No. 125033-01-4

(3-Aminopyrrolidin-3-yl)methanol

Cat. No.: B177293
CAS No.: 125033-01-4
M. Wt: 116.16 g/mol
InChI Key: WNVSUDIUJLTYEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Aminopyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C5H12N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopyrrolidin-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin, which forms the pyrrolidine ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as copper(I) iodide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3-Aminopyrrolidin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrrolidine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used to introduce halogen atoms into the molecule.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, ketones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-Aminopyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Aminopyrrolidin-3-yl)methanol is unique due to the presence of both an amino group and a hydroxyl group on the pyrrolidine ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .

Properties

IUPAC Name

(3-aminopyrrolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c6-5(4-8)1-2-7-3-5/h7-8H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVSUDIUJLTYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.